N-(3,3-diphenylpropyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
N-(3,3-diphenylpropyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound is particularly noted for its role in the development of radiotracers used in positron emission tomography (PET) imaging, targeting enzymes such as soluble epoxide hydrolase (sEH) which are implicated in various neuropsychiatric conditions .
Preparation Methods
The synthesis of N-(3,3-diphenylpropyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves multiple steps. One common method starts with the preparation of 3,3-diphenylpropionitrile through Friedel-Crafts alkylation of cinnamonitrile and benzene. This intermediate is then subjected to catalytic hydrogenation to yield 3,3-diphenylpropylamine. The final compound is obtained by reacting this amine with appropriate aldehydes and undergoing further methylation and hydrolysis steps .
Chemical Reactions Analysis
N-(3,3-diphenylpropyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
This compound has significant applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various derivatives for studying structure-activity relationships.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(3,3-diphenylpropyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with molecular targets such as the NMDA glutamate receptor. It acts as an open channel blocker, inhibiting the normal function of the receptor and thereby affecting synaptic plasticity and memory function. This compound also targets soluble epoxide hydrolase, modulating the metabolism of epoxyeicosatrienoic acids (EETs) and influencing inflammatory responses .
Comparison with Similar Compounds
N-(3,3-diphenylpropyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can be compared with similar compounds such as:
N-(3,3-diphenylpropyl)-2-phenyl-4-quinazolinamine: This compound also targets the dopamine transporter and has applications in neuropsychiatric research.
N-methyl-3,3-diphenylpropylamine: Used as an intermediate in the synthesis of various neuroprotective agents.
These comparisons highlight the unique structural features and specific applications of this compound in scientific research and industry.
Properties
IUPAC Name |
N-(3,3-diphenylpropyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-28-23-20(13-8-15-26-23)17-22(25(28)30)24(29)27-16-14-21(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-13,15,17,21H,14,16H2,1H3,(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIGJFAMHIFIDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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